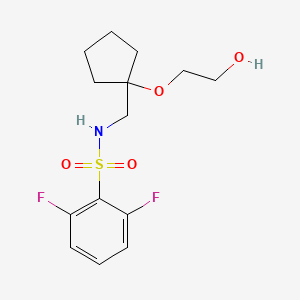

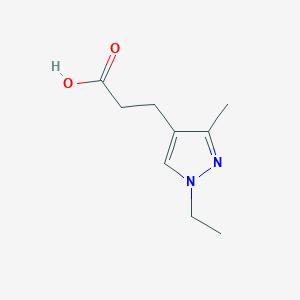

![molecular formula C13H7ClF6N2O2S B2541277 N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)benzene-1-sulfonamide CAS No. 120271-22-9](/img/structure/B2541277.png)

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)benzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of sulfonamide derivatives has been a topic of interest due to their potential applications in medicinal chemistry. In Abstract 1369, the authors describe the synthesis of substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamides, which are investigated for their anticancer properties. The synthesis involves the use of mesitylene sulfonyl chloride and ethylacetohydroxymate in dimethylformamide, followed by hydrolysis and amination to produce the N-amino salt. Subsequent reactions with substituted benzoyl chloride/benzenesulfonyl chloride and reduction with sodium borohydride yield the target compounds. These compounds were tested for cytotoxic effects on various breast cancer cell lines, with one compound showing potent cytotoxicity .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can significantly influence their biological activity. In the case of the 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide, the dihedral angle between the pyridine rings is reported to be 46.85°, which could affect the compound's interaction with biological targets. The crystal structure reveals that molecules are linked through N—H⋯N hydrogen bonds, forming zigzag chains. This structural information is crucial for understanding the compound's behavior in a biological context .

Chemical Reactions Analysis

The reactivity of sulfonamide derivatives can lead to the formation of various products, depending on the reaction conditions. For instance, N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine, when subjected to TMSOTf, yield pyrrolidin-3-ones instead of the expected 1,4-oxazepanes. This highlights the importance of understanding the chemical reactivity of sulfonamide derivatives to predict and control the synthesis of desired products .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The antimicrobial evaluation of 1,2,4-triazolo[1,5-a]pyridine, pyrimidine sulfonamides, and sulfinyl derivatives indicates that the presence of different substituents can lead to varied biological activities. The synthesized compounds' structures were confirmed by spectral and analytical data, which is essential for correlating structure with function .

科学的研究の応用

Synthesis and Chemical Properties

Chemical Synthesis and Cyclization : Nadano et al. (2006) described the synthesis of prolines bearing fluorinated one-carbon units at the 4-position, using N-[3-(Trifluoromethyl)homoallyl]sulfonamides, highlighting the compound's utility in creating structurally unique prolines through nucleophilic cyclizations (Nadano, Y. Iwai, T. Mori, & J. Ichikawa, 2006).

Cationic Cyclisations : Haskins and Knight (2002) explored the use of sulfonamides, including compounds similar to the one , as terminators in cationic cyclisations, leading to the efficient formation of pyrrolidines and polycyclic systems, thus demonstrating the compound's role in facilitating complex molecular architectures (Haskins & D. Knight, 2002).

Application in Coordination Chemistry and Molecular Structures

- Metal Complexes and Noncovalent Interactions : Edder et al. (2000) discussed the unusual electronic effects of electron-withdrawing sulfonamide groups in self-assembled noncovalent heterodimetallic d-f podates, indicating the potential of such sulfonamide compounds in designing and understanding metal-organic frameworks and coordination chemistry (Edder, C. Piguet, G. Bernardinelli, et al., 2000).

作用機序

Safety and Hazards

将来の方向性

The future research directions for this compound could involve exploring its potential uses in various fields, such as pharmaceuticals or materials science. Additionally, research could be conducted to better understand its physical and chemical properties, as well as its safety and environmental impact .

特性

IUPAC Name |

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF6N2O2S/c14-10-5-8(13(18,19)20)6-21-11(10)22-25(23,24)9-3-1-2-7(4-9)12(15,16)17/h1-6H,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWYIBGCTZWPUON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF6N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethylphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2541194.png)

![4-methyl-N-[2-(3-methylphenoxy)ethyl]benzamide](/img/structure/B2541195.png)

![6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(1,1-dioxothiolan-3-yl)hexanamide](/img/structure/B2541196.png)

![N-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2541203.png)

![2-(3-chloro-4-ethoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2541207.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-amine dihydrochloride](/img/structure/B2541210.png)

![[(2S,3R)-1-Methyl-5-oxo-2-phenylpyrrolidin-3-yl]methylurea](/img/structure/B2541211.png)

![8-(4-fluorophenyl)-1-methyl-7-phenyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541215.png)